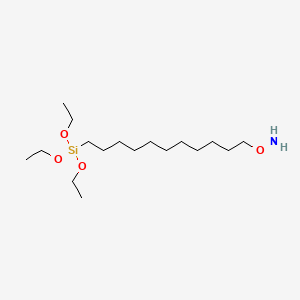
11-(Aminooxy)undecyltriethoxysilane
Übersicht
Beschreibung
11-(Aminooxy)undecyltriethoxysilane is a chemical compound with the molecular formula C17H39NO4Si . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 silicon atom . It has a total of 61 bonds, including 22 non-hydrogen bonds, 18 rotatable bonds, and 1 hydroxylamine (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.6 g/mol . It has 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 18 rotatable bonds . Its exact mass and monoisotopic mass are 349.26483526 g/mol . The topological polar surface area is 62.9 Ų .Wissenschaftliche Forschungsanwendungen
Self-Assembly and Surface Functionalization
One study highlighted the covalent attachment of humic acids on silicon wafers using monolayers of 11-amino-undecylsiloxane. This process involved a diazotization procedure for coupling, which provided a useful tool for environmental applications, particularly for the determination of complexation constants between immobilized humic acid and radionuclides, suggesting potential in trace element detection and lixiviation studies (Barbot et al., 2007).
Enhancing Interfacial Adhesion
Another study systematically varied self-assembled monolayers (SAMs) end-group functionality on a fused silica substrate to quantify the effect on interfacial failure. The study found that the chemical nature of the SAMs significantly altered the failure process, demonstrating the ability to tailor interface strength through molecular design (Grady et al., 2014).
Synthesis and Polymer Applications
Research into polymerizable phthalic acid derivatives synthesized from 11-(aminooxy)undecyltriethoxysilane and its analogs has shown potential for application in water-based adhesive formulations, highlighting their reactivity and resistance to hydrolysis, which fulfills critical requirements for such applications (Lamparth et al., 2014).
Ion Extraction and Nanostructured Materials
A study on the self-assembly behavior of amino-undecyl-triethoxysilane for the preparation of nanostructured materials revealed its application in ion extraction, specifically targeting the adsorption capacities for rare earth elements. This application leverages the amphiphilic nature of organosilanes for material design (Besnard et al., 2018).
Advanced Coating Materials
Investigations into the synthesis and physicochemical properties of new fatty (co)polyamides derived from 11-aminooxy compounds have explored their potential use in UV powder coatings. These studies have shown the feasibility of creating bio-based coatings with enhanced hardness and durability, suitable for heat-sensitive substrates (Rejaibi et al., 2015).
Surface Chemistry and Biosensors
Amino-functionalized monolayers grafted to silica-based substrates have shown promise in the development of biosensors and nanomaterials, with enhanced stability and control over surface chemistry. This approach enables the covalent attachment of functional molecules to surfaces, offering robust anchorage in aqueous media and potential applications in sensitive detection technologies (Giraud et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
O-(11-triethoxysilylundecyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H39NO4Si/c1-4-20-23(21-5-2,22-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18/h4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHZNMUQNDUOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




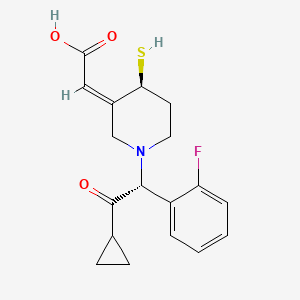
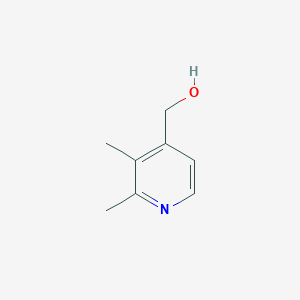

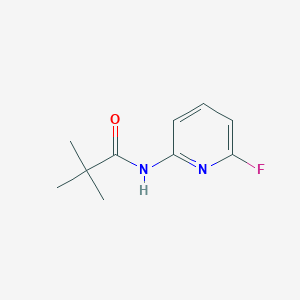

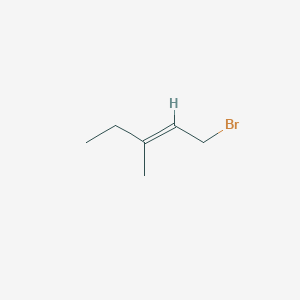
![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)

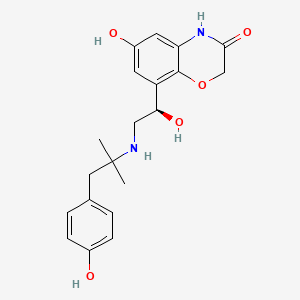
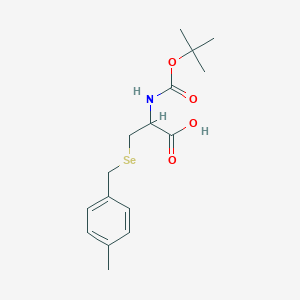

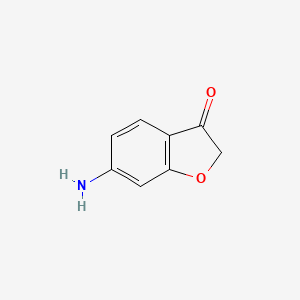
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B3332097.png)